molecular formula C8H15ClO3 B14128110 2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane

2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane

Cat. No.: B14128110
M. Wt: 194.65 g/mol
InChI Key: KEAQNKXGIKBCQW-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane is an organic compound with the molecular formula C8H15ClO3. It is a masked γ-chlorobutyraldehyde and is used in various synthetic applications. This compound is known for its role in introducing the 3-(1,3-dioxolan-2-yl)propyl moiety, which is valuable in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane typically involves the reaction of 3-chloropropanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane involves its ability to act as a masked aldehyde. The compound can undergo hydrolysis to release γ-chlorobutyraldehyde, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane is unique due to its dioxolane ring structure, which provides stability and reactivity that are advantageous in synthetic applications. Its ability to act as a masked aldehyde makes it particularly valuable in multi-step organic syntheses .

Properties

Molecular Formula

C8H15ClO3

Molecular Weight

194.65 g/mol

IUPAC Name

2-(3-chloropropyl)-2-ethoxy-1,3-dioxolane

InChI

InChI=1S/C8H15ClO3/c1-2-10-8(4-3-5-9)11-6-7-12-8/h2-7H2,1H3

InChI Key

KEAQNKXGIKBCQW-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OCCO1)CCCCl

Origin of Product

United States

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